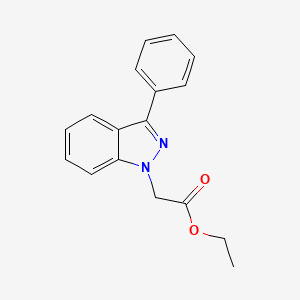

Ethyl (3-phenyl-1H-indazol-1-yl)acetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61308-29-0 |

|---|---|

Molecular Formula |

C17H16N2O2 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

ethyl 2-(3-phenylindazol-1-yl)acetate |

InChI |

InChI=1S/C17H16N2O2/c1-2-21-16(20)12-19-15-11-7-6-10-14(15)17(18-19)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |

InChI Key |

ZTJVBDZCFFHIHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2C(=N1)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Techniques for Ethyl 3 Phenyl 1h Indazol 1 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of Ethyl (3-phenyl-1H-indazol-1-yl)acetate, providing definitive evidence of its constitution and, crucially, the position of substitution on the indazole ring. researchgate.net A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments is employed for a complete assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, the spectrum would exhibit characteristic signals for the ethyl group (a triplet and a quartet), the methylene (B1212753) bridge, and the aromatic protons of the phenyl and indazole rings. The integration of these signals corresponds to the number of protons in each group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals include those for the carbonyl carbon of the ester, the aliphatic carbons of the ethyl and methylene groups, and the aromatic carbons of the two ring systems.

2D NMR Spectroscopy: Two-dimensional NMR techniques are essential for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy) establishes proton-proton couplings, for instance, confirming the relationship between the methyl and methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying long-range (2-3 bond) correlations between protons and carbons. This is particularly useful in confirming the N-1 substitution by observing a correlation between the methylene protons of the acetate (B1210297) group (-CH₂-) and the C7a and C3 carbons of the indazole ring.

The following table summarizes the expected NMR spectral data for the title compound.

| Position/Group | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

|---|---|---|---|

| Ethyl (CH₃) | ~1.2-1.4 | t (triplet) | ~14.2 |

| Ethyl (OCH₂) | ~4.2-4.4 | q (quartet) | ~61.5 |

| N-CH₂ | ~5.2-5.4 | s (singlet) | ~50.0 |

| Indazole (C3) | - | - | ~145.0 |

| Indazole (C3a) | - | - | ~121.0 |

| Indazole (C4-C7) | ~7.1-7.8 | m (multiplet) | ~110.0-129.0 |

| Indazole (C7a) | - | - | ~140.5 |

| Phenyl (C2'-C6') | ~7.3-8.1 | m (multiplet) | ~128.0-133.0 |

| Ester (C=O) | - | - | ~168.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₁₇H₁₆N₂O₂), the molecular weight is 280.32 g/mol .

In an electron ionization (EI) mass spectrum, the compound would be expected to show a distinct molecular ion peak (M⁺) at m/z 280. The fragmentation pattern provides a fingerprint that helps confirm the structure. Key fragmentation pathways would likely include:

Loss of the ethoxy group (-OC₂H₅) from the ester, resulting in an acylium ion.

Loss of the entire ethyl acetate moiety (-CH₂COOC₂H₅).

Cleavage at the N-CH₂ bond.

Fragmentation of the phenyl and indazole rings.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence.

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 280 | [M]⁺ (Molecular Ion) | [C₁₇H₁₆N₂O₂]⁺ |

| 207 | [M - COOC₂H₅]⁺ | [C₁₅H₁₁N₂]⁺ |

| 194 | [3-phenyl-1H-indazole]⁺ | [C₁₃H₁₀N₂]⁺ |

| 193 | [M - CH₂COOC₂H₅]⁺ | [C₁₃H₉N₂]⁺ |

| 87 | [CH₂COOC₂H₅]⁺ | [C₄H₇O₂]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. uchicago.edu

Key expected absorptions include:

A strong, sharp peak for the carbonyl (C=O) stretch of the ester group, typically appearing around 1730-1750 cm⁻¹.

Several bands corresponding to the C-O stretching vibrations of the ester.

Absorptions in the 1450-1600 cm⁻¹ region due to C=C stretching vibrations within the aromatic indazole and phenyl rings.

Peaks just above 3000 cm⁻¹ corresponding to aromatic C-H stretching.

Peaks just below 3000 cm⁻¹ corresponding to aliphatic C-H stretching from the methylene and ethyl groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050-3150 | C-H Stretch | Aromatic (Indazole, Phenyl) |

| 2850-2980 | C-H Stretch | Aliphatic (-CH₂-, -CH₃) |

| 1730-1750 | C=O Stretch | Ester |

| 1450-1610 | C=C Stretch | Aromatic Rings |

| 1150-1250 | C-O Stretch | Ester |

| 690-900 | C-H Bend (out-of-plane) | Aromatic Rings |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in its solid state. nih.gov If suitable crystals of this compound can be grown, this technique would unambiguously confirm the N-1 substitution, leaving no doubt about the isomeric form.

The analysis yields a three-dimensional model of the molecule, providing precise data on:

Bond Lengths and Angles: Confirming the geometry of the indazole and phenyl rings and the acetate substituent.

Torsional Angles: Describing the conformation of the molecule, including the relative orientation of the phenyl ring with respect to the indazole core and the conformation of the flexible ethyl acetate chain.

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, identifying non-covalent interactions such as hydrogen bonds (e.g., C-H···O) or π-π stacking between aromatic rings, which govern the supramolecular architecture. ulisboa.pt

| Parameter | Information Provided |

|---|---|

| Chemical Formula | C₁₇H₁₆N₂O₂ |

| Formula Weight | 280.32 |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Final R indices | Indicator of the quality of the structural model |

Advanced Spectroscopic Techniques for Isomeric and Tautomeric Differentiation

The synthesis of N-substituted indazoles can often yield a mixture of N-1 and N-2 isomers, making their differentiation a critical aspect of characterization. nih.govresearchgate.net While 1D NMR provides initial clues, advanced and multi-dimensional techniques offer conclusive proof.

¹H NMR Chemical Shift Comparison: As a general diagnostic tool, the chemical shifts of the indazole ring protons differ predictably between N-1 and N-2 isomers. For N-1 isomers, the H-7 proton is typically found at a relatively high field (lower ppm) compared to the H-7 proton in the corresponding N-2 isomer, which is deshielded. nih.gov

HMBC and NOESY Correlations: As mentioned previously, 2D NMR is paramount. An HMBC experiment can show a three-bond correlation (³J) from the N-CH₂ protons to the indazole ring carbon C7a, which is only possible in the N-1 isomer. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can detect through-space proximity. An NOE between the N-CH₂ protons and the H-7 proton of the indazole ring would provide compelling evidence for the N-1 structure.

¹⁵N NMR Spectroscopy: Although less common, ¹⁵N NMR can also be a powerful tool. The chemical shifts of the nitrogen atoms in the indazole ring are highly sensitive to their chemical environment and would be distinctly different for the N-1 and N-2 isomers, providing another layer of structural verification.

These advanced methods, particularly when used in combination, allow for the complete and confident assignment of this compound, distinguishing it from its N-2 isomer and confirming the regioselectivity of the synthesis.

Structure Activity Relationship Sar and Mechanistic Studies of 1,3 Disubstituted 1h Indazoles

Elucidating the Influence of the N1-Ethyl Acetate (B1210297) Moiety on Biological Interactions

The substituent at the N1 position of the indazole ring plays a significant role in modulating the compound's pharmacokinetic and pharmacodynamic properties. The ethyl acetate group in Ethyl (3-phenyl-1H-indazol-1-yl)acetate is a key determinant of its interaction with biological targets. The synthesis of N1-substituted indazoles is a common strategy to explore these interactions. beilstein-journals.orgnih.gov

The ester functionality of the N1-ethyl acetate moiety can engage in various non-covalent interactions with a biological target, such as a receptor or enzyme. The presence of two oxygen atoms in the ester group allows for the potential formation of hydrogen bonds with suitable donor groups in the binding pocket. nih.gov The carbonyl oxygen, in particular, can act as a hydrogen bond acceptor, a common interaction motif in drug-receptor binding. nih.gov

The ester group can also be a site for metabolic activity, potentially acting as a prodrug moiety. vulcanchem.com Hydrolysis of the ethyl ester to the corresponding carboxylic acid can alter the compound's solubility, charge, and binding affinity, which can be a deliberate design strategy in drug development. bloomtechz.comnih.gov The nature of the ester, including the length of the alkyl chain (ethyl in this case), can influence the compound's lipophilicity and ability to cross cell membranes.

Table 1: Potential Interactions of the N1-Ethyl Acetate Moiety

| Interaction Type | Potential Role in Target Binding |

| Hydrogen Bonding | The carbonyl oxygen of the ester can act as a hydrogen bond acceptor with amino acid residues like arginine, lysine, or serine in a protein's active site. |

| Dipole-Dipole Interactions | The polar ester group can participate in dipole-dipole interactions with polar regions of the binding site. |

| Van der Waals Forces | The ethyl group can engage in hydrophobic interactions within a nonpolar pocket of the target protein. |

| Metabolic Lability | The ester can be hydrolyzed by esterases in the body, which could be a factor in the compound's mechanism of action or its metabolic fate. |

Computational studies and techniques like X-ray crystallography can provide insights into the preferred conformations of such molecules and how they might interact with their targets. nih.gov The regioselectivity of N1 versus N2 substitution during synthesis is a critical aspect, as the resulting isomers can have vastly different biological activities due to their distinct three-dimensional shapes. beilstein-journals.orgbeilstein-journals.org

Impact of the C3-Phenyl Group on Biological Activity and Specificity

The C3 position of the indazole ring is a common point for substitution to modulate biological activity. pnrjournal.commit.eduresearchgate.net The presence of a phenyl group at this position introduces a significant structural element that can profoundly impact the compound's interaction with its biological target.

The electronic properties of the C3-phenyl group can be fine-tuned by introducing substituents onto the phenyl ring itself. Electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., chloro, nitro) can alter the electron density of the phenyl ring and, by extension, the entire indazole system. beilstein-journals.orgnih.gov These electronic modifications can influence the strength of interactions such as π-π stacking or cation-π interactions with the target protein. mdpi.com

Steric effects also play a crucial role. The size and position of substituents on the phenyl ring can either enhance or hinder the binding of the molecule. Bulky substituents may cause steric clashes with the binding site, reducing affinity, while smaller substituents might be well-tolerated or even improve binding by filling a small hydrophobic pocket. beilstein-journals.orgnih.gov

Table 2: Influence of C3-Phenyl Substituents on Activity

| Substituent Type | Potential Effect on Biological Activity | Example |

| Electron-Donating | Can increase electron density, potentially enhancing π-π stacking interactions. | Methoxy (-OCH3), Methyl (-CH3) |

| Electron-Withdrawing | Can decrease electron density, potentially influencing dipole moments and interactions with polar residues. | Chloro (-Cl), Nitro (-NO2) |

| Sterically Bulky | May cause steric hindrance, preventing optimal binding, or could enhance binding through increased van der Waals contacts if the pocket is accommodating. | tert-Butyl (-C(CH3)3) |

| Hydrogen Bond Donor/Acceptor | Can introduce new hydrogen bonding opportunities with the target. | Hydroxyl (-OH), Amino (-NH2) |

The C3-phenyl group is not static; it can rotate around the single bond connecting it to the indazole C3 carbon. The degree of rotational freedom and the preferred dihedral angle between the phenyl ring and the indazole ring can be critical for receptor recognition. nih.gov A specific rotational conformation may be required for the molecule to fit into the binding site and establish key interactions.

The energy barrier to this rotation can be influenced by substituents on the phenyl ring, particularly at the ortho positions, which can sterically hinder free rotation. This conformational restriction can lock the molecule into a more bioactive conformation, leading to increased potency and selectivity. The interplay between the phenyl ring's orientation and its electronic properties is a key aspect of the SAR for this class of compounds.

Structure-Mechanism Relationships at the Molecular Level

For instance, in the context of enzyme inhibition, the indazole core may serve as a scaffold to position the N1 and C3 substituents in a way that they can interact with specific residues in the enzyme's active site. The C3-phenyl group might occupy a hydrophobic pocket, while the N1-ethyl acetate could form hydrogen bonds at the entrance of the active site. Molecular docking and other computational methods are often employed to visualize and predict these binding modes, guiding the synthesis of more potent and selective analogs. nih.gov

Ligand-Target Binding Interactions

The binding of indazole derivatives to their protein targets is a multifaceted process involving a combination of non-covalent interactions. These include hydrogen bonding, π-stacking, and hydrophobic interactions, which collectively contribute to the stability and affinity of the ligand-protein complex.

Hydrogen Bonding: The indazole nucleus, with its nitrogen atoms, is a prime candidate for forming hydrogen bonds. Docking studies of various 1H-indazole derivatives into the ATP-binding pockets of protein kinases have consistently highlighted the importance of these interactions. For instance, the N-H of the indazole ring can act as a hydrogen bond donor, while the pyrazole (B372694) nitrogen can act as an acceptor. In studies of 1H-indazol-3-amine derivatives as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), the 3-aminoindazole group was observed to form three crucial hydrogen bonds with the hinge region residues Ala564 and Glu562. nih.gov Similarly, the methoxy oxygen of one derivative was found to form a hydrogen bond with Asp641, further anchoring the ligand in the active site. nih.gov

π-Stacking: The aromatic system of the 1,3-disubstituted 1H-indazole scaffold, including the fused benzene (B151609) ring and the phenyl substituent at the 3-position, facilitates π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the target's binding pocket. In the case of the FGFR1 inhibitor, the phenyl ring of the indazole moiety engages in π–π stacking with Phe489. nih.gov These interactions are crucial for the proper orientation and stabilization of the inhibitor within the active site.

Hydrophobic Interactions: The phenyl group at the C3 position and other nonpolar substituents contribute significantly to the binding affinity through hydrophobic interactions. These groups typically occupy hydrophobic pockets within the protein's active site. For example, in FGFR1 inhibitors, fluorine atoms on the indazole derivative formed hydrophobic interactions with residues such as Valine (Val492) and Alanine (Ala640). nih.gov The ethyl acetate group at the N1 position of this compound would also be expected to engage in such hydrophobic contacts. Structure-activity relationship studies have shown that modifying these hydrophobic groups, such as replacing an ethyl with a cyclobutyl group, can enhance potency. nih.gov

Table 1: Summary of Binding Interactions for 1,3-Disubstituted 1H-Indazole Analogs

| Compound Class | Target Protein | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1H-Indazol-3-amine derivatives | FGFR1 | Ala564, Glu562 | Hydrogen Bonding |

| Phe489 | π-π Stacking | ||

| Asp641 | Hydrogen Bonding | ||

| Val492, Ala640 | Hydrophobic | ||

| 1H-Indazole piperidine (B6355638) derivatives | ROCK-II | Asp232, Asn219 | Hydrogen Bonding |

Conformational Changes in Target Proteins Upon Binding

The binding of a ligand, such as an indazole derivative, to a protein is not a simple lock-and-key process. It is a dynamic event that often involves conformational changes in the target protein, a phenomenon known as "induced fit." While specific crystallographic or molecular dynamics simulation data detailing the precise conformational changes induced by this compound are not extensively documented in the current literature, the mechanism is well-established for this class of inhibitors.

Upon binding, the protein's active site can reorganize to better accommodate the ligand. This can involve the movement of entire domains, flexible loops, or the reorientation of individual amino acid side chains. For allosteric inhibitors, such as certain indazole arylsulfonamides that bind to an intracellular site on chemokine receptors, these conformational changes are essential for transmitting the inhibitory signal from the binding site to the active site of the receptor. acs.org

Molecular dynamics (MD) simulations are a powerful tool used to study these dynamic changes. nih.govresearchgate.net Such simulations can reveal how the protein structure adapts upon ligand binding, the stability of the resulting complex, and the role of specific interactions over time. For kinase inhibitors, binding in the ATP pocket often stabilizes a specific conformation (e.g., the "DFG-out" conformation for type II inhibitors), which is catalytically inactive. While detailed studies on this compound are pending, the established binding modes of related 1,3-disubstituted indazoles strongly suggest that their mechanism of action involves inducing or stabilizing specific protein conformations that are incompatible with biological function. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling in the Study of Ethyl 3 Phenyl 1h Indazol 1 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing detailed information about the electronic structure of Ethyl (3-phenyl-1H-indazol-1-yl)acetate. These calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map.

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For related indazole derivatives, quantum chemical calculations have been used to simulate molecular structures and predict vibrational frequencies, showing good correlation with experimental data. researchgate.netnih.gov These studies help in confirming the structure and understanding the thermodynamic properties of the molecule. researchgate.net The electrostatic potential surface reveals the electron-rich and electron-deficient regions, which are crucial for predicting non-covalent interactions with biological macromolecules.

Table 1: Representative Quantum Chemical Parameters Calculated for Heterocyclic Scaffolds Note: This table presents typical parameters obtained from quantum chemical studies on related heterocyclic compounds, illustrating the type of data generated in such analyses.

| Parameter | Typical Calculated Value/Information | Significance |

| HOMO Energy | -5 to -7 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1 to -2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 3 to 5 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 2 to 5 Debye | Measures the overall polarity of the molecule, influencing solubility and binding. |

| Electrostatic Potential | Mapped surfaces | Identifies positive (electron-deficient) and negative (electron-rich) regions for interaction. |

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for hypothesis-driven drug design, allowing researchers to screen virtual libraries of compounds against a specific biological target. For this compound, docking simulations can identify potential protein targets and predict the binding affinity and interaction patterns within the active site.

Studies on various indazole derivatives have demonstrated their potential to bind to a range of protein targets, including kinases and microbial enzymes. mdpi.comresearchgate.net In these simulations, the indazole scaffold often forms key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the protein's binding pocket. nih.govresearchgate.net The output of a docking simulation includes a binding energy score (e.g., in kcal/mol), which estimates the binding affinity, and a detailed 3D visualization of the ligand-protein complex. researchgate.net This information is invaluable for understanding the structure-activity relationship and for designing derivatives with improved binding characteristics. For instance, docking studies of indazole-sulfonamide compounds with the MAPK1 enzyme revealed favorable interactions within the active site, suggesting their potential as inhibitors. mdpi.com

Table 2: Examples of Molecular Docking Results for Indazole Derivatives with Protein Targets This table summarizes findings from various studies to show how docking is applied to the indazole scaffold.

| Indazole Derivative | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

| Indazole-Sulfonamide Compound 3 | MAPK1 | - | Not specified |

| Indazole-Sulfonamide Compound 4 | MAPK1 | - | Not specified |

| 3-Arylindazole 3j | Not Specified (2ZCS) | -7.45 | Tyr248, Lys273, Val268, Arg171 researchgate.net |

| 3-Arylindazole 3c | Not Specified (2ZCS) | -6.80 | Tyr248, Lys273, Val268, Arg171 researchgate.net |

| 1-Butyl-N-phenyl-1H-indazole-3-carboxamide | DDR1 | Not specified | Not specified nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Behavior

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This technique is used to assess the stability of the docked ligand-protein complex and to study the conformational changes that may occur upon binding. mdpi.com

For a complex involving an indazole derivative like this compound, an MD simulation would typically be run for tens to hundreds of nanoseconds. The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. mdpi.com A stable RMSD value indicates that the ligand remains securely bound within the active site. mdpi.com MD simulations can also reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energy through methods like MM-PBSA/GBSA. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds. uninsubria.it For a class of compounds including this compound, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition or cytotoxicity.

The first step in QSAR is to calculate a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a model that links these descriptors to the observed activity. nih.govsemanticscholar.org The predictive power of the model is assessed using statistical metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). nih.goveijppr.com A robust QSAR model can then be used to prioritize the synthesis of new indazole derivatives with potentially enhanced activity.

Table 3: Key Parameters in QSAR Model Validation This table outlines common statistical metrics used to evaluate the robustness and predictive ability of QSAR models.

| Parameter | Description | Acceptable Value |

| R² (Correlation Coefficient) | Measures the goodness of fit for the training set. | > 0.6 |

| q² (Cross-Validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| pred_r² (External R²) | Measures the predictive ability on an external test set. | > 0.5 |

| S² (Variance) | The variance of the residuals. | Lower values are better. |

De Novo Design and Virtual Screening Based on Indazole Scaffolds

The indazole ring is recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive compounds. nih.govnih.govresearchgate.net This makes it an excellent starting point for computational strategies like virtual screening and de novo design.

Virtual screening involves computationally searching large compound libraries to identify molecules that are likely to bind to a specific protein target. The indazole scaffold can be used as a query to filter libraries for molecules containing this core, which are then subjected to further docking and analysis.

De novo design, on the other hand, involves the computational construction of novel molecules piece by piece within the constraints of a protein's active site. Fragment-based approaches can use the indazole core as a key building block. For example, a fragment-led de novo design strategy was successfully used to identify a novel series of 1H-indazole-based derivatives as inhibitors of Fibroblast growth factor receptors (FGFRs). nih.gov This approach combines structural information with computational algorithms to generate novel chemical entities with high predicted affinity and specificity for the target, guiding synthetic efforts toward the most promising candidates.

Investigation of Biological Targets and Pathways Modulated by Ethyl 3 Phenyl 1h Indazol 1 Yl Acetate Analogues in Vitro and Biochemical Studies

Kinase Inhibition Profiling and Specificity (e.g., ROCK, FGFR, Pim, ASK1, FLT3)

Indazole derivatives have emerged as a prominent class of kinase inhibitors, with various analogues demonstrating potent and often selective activity against several important kinase targets. nih.govresearchgate.net

Rho-Kinase (ROCK): The indazole scaffold is a key feature in the development of ROCK inhibitors. mdpi.com A lead compound, DL0805 (5-Nitro-1H-indazole-3-carbonitrile), was identified as a ROCK I inhibitor with an IC50 value of 6.7 μM. mdpi.com Optimization of this lead resulted in analogues with significantly improved potency; for example, compounds 4a and 4b were found to be 24- and 39-fold more active, with IC50 values of 0.27 μM and 0.17 μM, respectively. mdpi.com Structure-activity relationship (SAR) studies indicated that derivatives containing a β-proline moiety and a benzyl (B1604629) substituent showed superior inhibitory activity. mdpi.com Other research identified dihydropyridone indazole amides as potent and selective ROCK1 inhibitors, which also demonstrated functional activity in rat aortic ring dilation assays. acs.orgresearchgate.net

Fibroblast Growth Factor Receptor (FGFR): Indazole derivatives have been identified as inhibitors of FGFR1, highlighting their potential in targeting pathways related to cell growth and differentiation driven by this receptor. researchgate.net

Pim Kinase: Analogues incorporating the indazole core are recognized as pan-Pim kinase inhibitors, targeting a family of serine/threonine kinases (Pim-1, Pim-2, Pim-3) implicated in cell proliferation and survival. nih.govthieme-connect.com A series of pyrrolo[2,3-g]indazole derivatives were synthesized, with some compounds achieving sub-micromolar inhibitory potencies against Pim-1 and Pim-3. nih.gov Molecular modeling has been used to study the binding mode of these compounds within the ATP-binding pocket of Pim-3. nih.gov

Apoptosis Signal-Regulating Kinase 1 (ASK1): Several novel ASK1 inhibitors featuring a 1H-indazole scaffold have been designed and synthesized. nih.govnih.gov These compounds are investigated for their therapeutic potential in inflammatory diseases. nih.gov One promising compound, 15 , demonstrated excellent in vitro ASK1 kinase activity and potent inhibitory effects in AP1-HEK293 cells. nih.gov Further studies showed it could suppress phosphorylation in the ASK1-p38/JNK signaling pathway. nih.gov Another derivative, compound 33c , also showed a strong inhibitory effect on ASK1 and was found to regulate apoptotic proteins. nih.govresearchgate.net

FMS-like Tyrosine Kinase 3 (FLT3): The indazole moiety is a crucial component in a variety of potent FLT3 inhibitors, which are relevant in conditions like acute myeloid leukemia (AML). tandfonline.comnih.gov The indazole structure often acts as a "hinge binder," interacting with key residues like Cys694 in the kinase's active site. tandfonline.com

3-amino-1H-indazol-6-yl-benzamides: These compounds were designed as type II kinase inhibitors targeting the "DFG-out" conformation. Several analogues exhibit single-digit nanomolar EC50s against FLT3 and its mutants. nih.gov

Benzimidazole-indazole derivatives: A series of these hybrids were developed as potent FLT3 inhibitors. The most optimized compound, 22f , showed exceptional potency against both wild-type FLT3 (IC50 = 0.941 nM) and the D835Y mutant (IC50 = 0.199 nM). nih.gov Another inhibitor, 8r , also demonstrated strong activity against FLT3 and its mutants with high selectivity. researchgate.net These inhibitors nicely bind to the active site via hydrogen bonds and π-π interactions. tandfonline.com

| Kinase Target | Indazole Analogue Class | Key Compound(s) | Potency (IC50/EC50) | Reference(s) |

| ROCK I | N-Substituted Prolinamido Indazoles | DL0805 | 6.7 μM | mdpi.com |

| 4a | 0.27 μM | mdpi.com | ||

| 4b | 0.17 μM | mdpi.com | ||

| Pim-1, Pim-3 | Pyrrolo[2,3-g]indazoles | 10, 20 | Sub-micromolar | nih.gov |

| ASK1 | 1H-Indazole derivatives | 15 | Potent in vitro activity | nih.gov |

| 33c | Strong inhibitory effect | nih.gov | ||

| FLT3 | 3-amino-1H-indazol-6-yl-benzamides | 4, 11 | Single-digit nM | nih.gov |

| FLT3 (wild-type) | Benzimidazole-indazoles | 22f | 0.941 nM | nih.gov |

| FLT3 (D835Y mutant) | Benzimidazole-indazoles | 22f | 0.199 nM | nih.gov |

| FLT3 | Benzimidazole-indazoles | 8a | 0.181 µM | tandfonline.com |

| FLT3 | Benzimidazole-indazoles | 8e | 0.154 µM | tandfonline.com |

Enzyme Modulation Beyond Kinases (e.g., Glucokinase, Farnesyltransferase, DNA Gyrase B)

The therapeutic reach of indazole analogues extends to enzymes outside the kinome, including those central to metabolic regulation and bacterial replication.

Glucokinase (GK) Activation: Indazole-based compounds have been identified as novel allosteric glucokinase activators, a promising approach for treating type 2 diabetes. nih.govnih.govijprajournal.com A scaffold morphing and structure-based drug design approach led to the discovery of 1,4-disubstituted indazoles that potently activate GK in enzyme and cell-based assays. nih.gov Another series of indazole and pyrazolopyridine-based activators was optimized, leading to a potent compound with favorable preclinical properties. nih.govresearchgate.net These activators function by interacting with an allosteric site on the GK enzyme, composed of amino acid residues such as ARG 63 and TYR 214. ijprajournal.com

Farnesyltransferase (FTase) Inhibition: Farnesyltransferase is a key enzyme in the post-translational modification of proteins like Ras, which are often implicated in cancer. wikipedia.orgnih.gov A series of indazole-indolizine-triazine hybrid molecules have been synthesized and evaluated for their FTase inhibitory activity. researchgate.net The most active compound in this series was 7e , a derivative with a 5-bromoindazole nucleus. researchgate.net The inhibition of FTase prevents the farnesylation of Ras, interfering with its localization to the cell membrane and blocking its signaling functions, which can inhibit cell proliferation and promote apoptosis. nih.govnih.gov

DNA Gyrase B Inhibition: As a clinically validated target for antibacterials, bacterial DNA gyrase has been a focus for indazole-based drug discovery. nih.govresearchgate.net A novel class of indazole derivatives was discovered to be potent inhibitors of the Gyrase B (GyrB) subunit. nih.govnih.gov Guided by structure-based drug design, these compounds were optimized to show excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The bidentate hydrogen bond or salt bridge interaction with the Arg144 residue in the enzyme is critical for this inhibitory activity. nih.gov

| Enzyme Target | Action | Indazole Analogue Class | Key Compound(s) | Reference(s) |

| Glucokinase (GK) | Activator | 1,4-Disubstituted Indazoles | 29 | nih.gov |

| Farnesyltransferase | Inhibitor | Indazole-indolizine-triazine hybrids | 7e | researchgate.net |

| DNA Gyrase B | Inhibitor | Indazole derivatives | 17, 20-24 | nih.gov |

Receptor Binding Studies and Antagonist/Agonist Activities

Indazole derivatives have been designed to interact with specific G-protein coupled receptors (GPCRs) and nuclear receptors, demonstrating both antagonist and partial agonist activities.

Angiotensin II (AT1) Receptor and PPARγ: Starting from the structure of Telmisartan, researchers developed novel indazole derivatives acting as dual angiotensin II type 1 (AT1) receptor antagonists and partial peroxisome proliferator-activated receptor-γ (PPARγ) agonists. nih.gov One compound, 38 , was identified as a potent AT1 receptor antagonist (IC50 = 0.006 μM) and a partial PPARγ agonist (EC50 = 0.25 μM, with 40% maximal activity), showcasing the potential for a single molecule to address both hypertension and insulin (B600854) resistance. nih.gov

Glucagon (B607659) Receptor: A series of potent glucagon receptor antagonists (GRAs) based on indazole and indole (B1671886) cores have been discovered. nih.govgoogle.comgoogle.com These compounds were designed based on an earlier pyrazole-based lead. One such antagonist, 16d , was found to be orally active in a humanized glucagon receptor mouse model, effectively blunting glucagon-induced glucose excursion. nih.gov

Modulation of Cellular Signaling Pathways (e.g., Apoptosis, Proliferation, Inflammation)

Through their interaction with various molecular targets, indazole analogues can profoundly influence cellular signaling pathways governing cell fate and physiological responses.

Apoptosis and Proliferation: The inhibition of kinases like ASK1 by indazole derivatives directly impacts pathways controlling apoptosis and cell survival. nih.govnih.gov Mechanistic studies have shown that these compounds can suppress the phosphorylation cascade of the ASK1-p38/JNK pathway and regulate the expression of apoptosis-related proteins. nih.govnih.gov Similarly, potent antiproliferative activity has been observed with FLT3 inhibitors, such as compound 22f , which exhibited a GI50 of 0.26 nM against the MV4-11 AML cell line. nih.gov

Inflammation: Indazole and its derivatives have demonstrated significant anti-inflammatory activity. nih.govnih.govresearchgate.netresearchgate.net The underlying mechanisms involve the inhibition of key inflammatory mediators. In vitro assays have shown that these compounds can inhibit cyclooxygenase-2 (COX-2) in a concentration-dependent manner. nih.govnih.gov Furthermore, they can reduce the levels of pro-inflammatory cytokines such as Tumour Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govnih.gov For example, 5-aminoindazole (B92378) showed maximum activity in inhibiting COX-2, with IC50 values for various indazoles ranging from 12.32 to 23.42 μM. nih.gov

Antimicrobial and Antiprotozoal Mechanisms of Action

The indazole scaffold is present in numerous compounds with significant activity against bacterial and protozoal pathogens. nih.govpnrjournal.commdpi.com

Antibacterial Mechanisms: The primary mechanism for the antibacterial action of one class of indazole derivatives is the inhibition of bacterial DNA Gyrase B. nih.govresearchgate.net This enzyme is essential for bacterial DNA replication, and its inhibition leads to a halt in bacterial growth. These compounds have shown excellent activity against Gram-positive pathogens, including multi-drug resistant strains. nih.govnih.gov

Antiprotozoal Mechanisms: Indazole derivatives have shown potent antiprotozoal activity against various pathogens, including Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. pnrjournal.comproquest.comnih.gov Structure-activity relationship studies revealed that 2-phenyl substitution and the presence of electron-withdrawing groups on the phenyl ring favor antiprotozoal activity. proquest.comnih.gov Several 2-phenyl-2H-indazole derivatives showed IC50 values below 0.050 µM against these protozoa. nih.gov Another class, indazole N-oxide derivatives, has also been identified as potent antiprotozoal agents. researchgate.net Studies into their mechanism of action suggest that their activity may be related to their electrochemical behavior and ability to inhibit parasitic respiration. researchgate.net

| Organism | Indazole Analogue Class | Potency (IC50) | Reference(s) |

| E. histolytica | 2-phenyl-2H-indazoles | < 0.050 µM | proquest.comnih.gov |

| G. intestinalis | 2-phenyl-2H-indazoles | < 0.050 µM | nih.gov |

| T. vaginalis | 2-phenyl-2H-indazoles | Potent activity | proquest.comnih.gov |

Transcriptomic and Proteomic Analysis of Cellular Responses

While the biochemical and cellular effects of indazole analogues have been extensively studied through targeted assays, comprehensive transcriptomic and proteomic analyses are crucial for obtaining an unbiased, global view of the cellular responses to these compounds. Such studies can reveal novel mechanisms of action, identify off-target effects, and uncover biomarkers of response. However, detailed reports specifically focusing on large-scale transcriptomic or proteomic profiling of cells treated with Ethyl (3-phenyl-1H-indazol-1-yl)acetate analogues were not prominent in the surveyed literature. Future research employing these systems-level approaches would be invaluable for a deeper understanding of the complex biological impact of this chemical class.

Design Principles for Advanced Indazole Derivatives Based on the Ethyl 3 Phenyl 1h Indazol 1 Yl Acetate Core

Bioisosteric Replacement Strategies at N1, C3, and Indazole Ring Positions

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound to improve its pharmacological properties without significantly altering its binding mode to the biological target. This is achieved by substituting a functional group with another that has similar steric and electronic characteristics.

At the N1-position , the ethyl acetate (B1210297) group can be replaced with various bioisosteres to modulate activity and physicochemical properties. For instance, replacing the ester with an amide or a tetrazole ring can alter the hydrogen bonding capacity and metabolic stability of the molecule. The choice of bioisostere can significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The C3-phenyl ring is a critical pharmacophoric element that can be modified through bioisosteric replacement to enhance target engagement and selectivity. researchgate.net Common replacements for a phenyl ring include other aromatic systems like pyridyl, thienyl, or pyrazolyl rings. nih.gov These heterocyclic rings can introduce additional hydrogen bond donors or acceptors, leading to improved interactions with the target protein. Non-aromatic, conformationally restricted carbocyclic or heterocyclic rings can also serve as bioisosteres, offering a way to explore different regions of the chemical space and potentially improve properties like solubility. domainex.co.uk For example, replacing the phenyl group with a cyclohexyl or piperidinyl ring can increase the sp3 character of the molecule, which is often associated with improved developability.

Furthermore, the indazole ring itself can be a subject of bioisosteric replacement. For instance, replacing the indazole core with a benzimidazole (B57391) or an azaindazole can fine-tune the electronic properties and hydrogen bonding pattern of the scaffold. nih.gov The introduction of a 1,2,4-oxadiazole (B8745197) ring as a bioisostere for a portion of the indazole scaffold has been shown to yield potent and selective inhibitors of human monoamine oxidase B (MAO-B). cnr.it

| Position | Original Group | Potential Bioisosteric Replacement | Potential Advantage |

|---|---|---|---|

| N1 | Ethyl Acetate | Amide, Tetrazole, Carboxylic Acid | Improved metabolic stability, altered H-bonding |

| C3 | Phenyl | Pyridine, Thiophene, Cyclohexyl | Enhanced potency and selectivity, improved solubility |

| Indazole Ring | Indazole | Benzimidazole, Azaindazole, 1,2,4-Oxadiazole | Modulated electronic properties, altered H-bonding pattern |

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target with low affinity. These initial hits are then grown or linked together to generate more potent molecules. The ethyl (3-phenyl-1H-indazol-1-yl)acetate core contains several fragments that can be utilized in FBDD campaigns.

The 3-phenyl-indazole fragment itself is a valuable starting point for FBDD. This fragment can be screened against a target of interest, and upon identification of a binding mode, it can be elaborated by adding substituents at various positions. For example, in the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), an indazole-based pharmacophore was identified through a fragment-led de novo design approach. nih.gov Initial indole-based fragments were found to be inactive, while their corresponding indazole counterparts showed inhibitory activity, highlighting the importance of the indazole core for binding. nih.gov

The general process of FBDD using the indazole core can be outlined as follows:

Fragment Screening: A library of fragments, including the 3-phenyl-indazole core and its simple derivatives, is screened against the target protein using biophysical techniques like NMR, X-ray crystallography, or surface plasmon resonance.

Hit Validation: The binding of the fragment hits is confirmed and their binding mode is determined, often through X-ray crystallography.

Fragment Elaboration: The initial fragment hit is then optimized by either "growing" (adding functional groups to fill adjacent pockets of the binding site) or "linking" (connecting two or more fragments that bind to different sites).

For instance, a fragment hit like 3-phenyl-indazole could be "grown" by adding the ethyl acetate moiety at the N1 position to explore interactions in that region of the binding pocket.

| FBDD Stage | Description | Example with Indazole Core |

|---|---|---|

| Fragment Screening | Screening of low-molecular-weight compounds. | Screening a library containing the 3-phenyl-indazole fragment. |

| Hit Validation | Confirmation and characterization of fragment binding. | Determining the X-ray crystal structure of 3-phenyl-indazole bound to the target. |

| Fragment Elaboration | Growing or linking fragments to increase potency. | Adding the ethyl acetate group at N1 to the 3-phenyl-indazole hit. nih.gov |

Prodrug Design Incorporating the Ethyl Acetate Moiety

Prodrug design is a strategy used to overcome undesirable physicochemical or pharmacokinetic properties of a drug by converting it into an inactive or less active form that is metabolized in the body to release the active parent drug. nih.govtandfonline.com The ethyl acetate moiety of this compound is a classic example of a group that can be utilized in a prodrug approach.

The ethyl ester can be hydrolyzed in vivo by esterases to yield the corresponding carboxylic acid, (3-phenyl-1H-indazol-1-yl)acetic acid. ebrary.net This carboxylic acid may be the active form of the drug, or it could be an intermediate that is further metabolized. The ester prodrug is typically more lipophilic than the parent carboxylic acid, which can lead to improved membrane permeability and oral absorption. mdpi.com

Key considerations for designing a prodrug based on the ethyl acetate moiety include:

Rate of Hydrolysis: The rate at which the ester is cleaved to the active carboxylic acid is crucial. A prodrug that is hydrolyzed too quickly may not reach the target tissue, while one that is hydrolyzed too slowly may not release the active drug in sufficient concentrations.

Tissue-Specific Activation: In some cases, it may be desirable to design a prodrug that is selectively activated in the target tissue to minimize systemic side effects. This can be achieved by exploiting differences in enzyme expression between tissues.

Solubility: While the ester prodrug is generally more lipophilic, the parent carboxylic acid is more water-soluble. This dual character can be advantageous for formulation and administration. nih.gov

| Prodrug Moiety | Parent Drug | Activating Enzyme | Potential Advantage |

|---|---|---|---|

| Ethyl Acetate | (3-phenyl-1H-indazol-1-yl)acetic acid | Esterases | Improved oral absorption and membrane permeability. mdpi.com |

Scaffold Hopping and Molecular Hybridization Strategies

Scaffold hopping is a computational or medicinal chemistry strategy that involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original's biological activity. nih.gov This approach is used to discover novel chemotypes with improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property. The 3-phenyl-indazole core of this compound can be a starting point for scaffold hopping to other privileged heterocyclic systems. A notable example is the scaffold hop from an indole (B1671886) core to an indazole framework, which successfully transformed MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors. rsc.org

Molecular hybridization involves combining two or more pharmacophoric units from different bioactive molecules into a single new hybrid molecule. researchgate.net This strategy aims to create compounds with improved affinity and efficacy, or with a dual mode of action. The this compound scaffold can be hybridized with other pharmacophores known to interact with a particular target or a related target. For example, a series of 1H-indazole-3-amine derivatives were designed and synthesized using a molecular hybridization strategy to develop potent FGFR inhibitors. nih.gov

| Strategy | Description | Example with Indazole Core |

|---|---|---|

| Scaffold Hopping | Replacing the core scaffold with a different one. | Hopping from an indole to an indazole scaffold to create dual MCL-1/BCL-2 inhibitors. rsc.org |

| Molecular Hybridization | Combining two or more pharmacophores. | Hybridizing the 1H-indazole-3-amine scaffold to develop FGFR inhibitors. nih.gov |

Application of Chemoinformatics in Indazole Derivative Design

Chemoinformatics plays a crucial role in modern drug discovery by employing computational methods to analyze and predict the properties of chemical compounds. nih.govmdpi.com In the design of advanced indazole derivatives based on the this compound core, chemoinformatics tools can be applied at various stages.

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can gain insights into the steric and electronic requirements for optimal activity. researchgate.net These models can then be used to predict the activity of newly designed indazole derivatives before their synthesis, thereby prioritizing the most promising candidates. For instance, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have provided a structural framework for designing new potent compounds. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.govsemanticscholar.org Docking studies can be used to visualize the binding mode of this compound and its derivatives within the active site of a target protein. This information is invaluable for understanding the key interactions that contribute to binding and for designing new derivatives with improved affinity. Molecular docking has been used to study the binding of indazole derivatives to various targets, including those involved in cancer. rsc.org

| Chemoinformatics Tool | Application in Indazole Derivative Design | Potential Outcome |

|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Correlate structural features with biological activity. | Predict the activity of new derivatives and guide lead optimization. researchgate.net |

| Molecular Docking | Predict the binding mode of ligands to a target. | Understand key interactions and design derivatives with improved affinity. nih.gov |

Future Perspectives and Unexplored Research Avenues for 1,3 Disubstituted 1h Indazoles

Development of Novel Synthetic Methodologies for Complex Indazole Architectures

The synthesis of indazole derivatives has evolved significantly, yet the demand for more intricate and diverse molecular architectures necessitates continuous innovation in synthetic strategies. nih.gov Future research will likely focus on developing more efficient, sustainable, and versatile methods to access complex indazoles that are otherwise difficult to prepare. nih.govresearchgate.net

Key areas of development include:

Advanced Catalytic Systems: While various catalytic methods exist, there is a growing emphasis on creating novel systems that offer greater control over regioselectivity and stereoselectivity. nih.gov This includes the exploration of new metal catalysts and the development of metal-free reaction pathways to enhance the environmental friendliness of synthetic processes. nih.govresearchgate.net For instance, silver(I)-mediated intermolecular oxidative C-H amination has been shown to be an efficient technique for producing a range of 3-substituted indazole motifs. nih.gov

C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying the indazole core and its substituents. Future methodologies will likely focus on developing more predictable and selective C-H activation techniques to enable the late-stage diversification of indazole-based drug candidates. nih.gov This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Deeper Mechanistic Understanding of Target Interactions

While numerous 1,3-disubstituted indazoles have shown potent biological activity, a profound understanding of their mechanism of action at a molecular level is often the next frontier. A deeper insight into how these ligands interact with their biological targets is crucial for designing next-generation inhibitors with improved potency, selectivity, and resistance profiles.

Future research in this domain will likely involve:

Advanced Structural Biology: Obtaining high-resolution crystal structures of indazole derivatives in complex with their target proteins is essential. These structures provide invaluable information about the precise binding mode, key intermolecular interactions (such as hydrogen bonds and van der Waals forces), and any conformational changes induced upon binding. rsc.org

Elucidation of Allosteric Mechanisms: Some indazole derivatives have been found to act as allosteric modulators, binding to sites on a protein distinct from the active site. acs.org Investigating these allosteric pockets and the mechanism of modulation can lead to the development of highly selective drugs with novel modes of action. acs.org

Kinetics and Thermodynamics of Binding: Moving beyond simple affinity measurements (like IC50), detailed studies on the kinetics (on/off rates) and thermodynamics of ligand-target interactions will provide a more complete picture of the binding process. This understanding is critical for optimizing drug-target residence time, a key parameter for in vivo efficacy. Computational studies have shown that van der Waals interactions can be a major highlight of the binding process for some indazole enantiomers. rsc.org

Exploration of New Biological Targets and Therapeutic Areas

The versatility of the 1,3-disubstituted indazole scaffold means its therapeutic potential is far from fully realized. While extensively studied as kinase inhibitors for oncology, their application in other disease areas remains a promising and relatively underexplored avenue. biotech-asia.orgnih.gov

Promising future directions include:

Neurological Disorders: The structural features of indazoles make them suitable candidates for targeting proteins implicated in neurodegenerative diseases and psychiatric disorders. Their ability to cross the blood-brain barrier and interact with specific receptors or enzymes in the central nervous system warrants further investigation.

Infectious Diseases: With the rise of antimicrobial resistance, there is an urgent need for new classes of anti-infective agents. Indazole derivatives have already demonstrated antibacterial and antifungal properties, and future research could focus on identifying novel microbial targets and developing potent agents against resistant strains. nih.govmdpi.com

Rare and Neglected Diseases: The adaptability of the indazole core makes it an attractive starting point for fragment-based drug discovery campaigns against targets associated with rare genetic disorders and neglected tropical diseases. nih.gov For example, 1H-indazole derivatives have been investigated for their ability to inhibit the IDO1 enzyme. nih.gov

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, and their application to indazole research is set to expand significantly. biotech-asia.org These methods accelerate the design-synthesis-test cycle by providing predictive insights into the behavior of molecules. researchgate.net

Future advancements will likely focus on:

Enhanced Molecular Dynamics (MD) Simulations: Longer and more sophisticated MD simulations can provide a dynamic view of how indazole ligands interact with their targets, revealing subtle conformational changes and the role of water molecules in the binding pocket. bohrium.commdpi.com Techniques like MM-GBSA (Molecular Mechanics with Generalized Born Surface Area) analysis can help quantify binding free energies. researchgate.netbohrium.com

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), offer a higher level of theory to study electronic properties, reaction mechanisms, and the nature of intermolecular interactions with greater accuracy. nih.gov DFT has been used to reveal HOMO-LUMO energy gaps for novel indazole derivatives. nih.gov

ADMET Prediction: The development of more accurate in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new indazole derivatives is crucial. biotech-asia.org Early prediction of poor pharmacokinetic profiles can save significant time and resources by deprioritizing compounds unlikely to succeed in clinical development. biotech-asia.org

Table 1: Examples of Computational Methods in Indazole Research

| Computational Method | Application in Indazole Research | Reference |

|---|---|---|

| Molecular Docking | Predicting binding affinity and orientation of indazole derivatives in the active site of target proteins like VEGFR-2 and COX-2. | biotech-asia.orgresearchgate.netbohrium.com |

| Molecular Dynamics (MD) Simulation | Assessing the stability of ligand-protein complexes over time and analyzing dynamic interactions. | researchgate.netbohrium.com |

| Density Functional Theory (DFT) | Studying physicochemical properties and electrostatic potential of novel indazole derivatives. | nih.gov |

| ADMET Prediction | Evaluating drug-likeness, oral bioavailability, absorption, and potential toxicity of newly designed compounds. | biotech-asia.org |

| MM-GBSA Analysis | Calculating the binding free energy of indazole-protein complexes to estimate binding affinity. | researchgate.netbohrium.com |

Integration of Artificial Intelligence and Machine Learning in Indazole Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the entire drug discovery pipeline. mednexus.orgijettjournal.org For indazole research, these technologies offer powerful new ways to navigate the vast chemical space and accelerate the identification of promising drug candidates. astrazeneca.com

Key applications include:

Generative Models for de Novo Design: AI algorithms can be trained on existing libraries of active indazole compounds to learn the underlying principles of their structure-activity relationships. This knowledge can then be used to generate novel indazole structures with optimized properties for specific targets. mednexus.org

Predictive Modeling at Scale: Machine learning models, such as graph neural networks, can be developed to predict the biological activity, physicochemical properties, and ADMET profiles of thousands or even millions of virtual indazole derivatives far more quickly than traditional computational methods. astrazeneca.com

Data Analysis and Interpretation: AI can analyze large and complex datasets from high-throughput screening, genomic studies, and clinical trials to identify new biological targets for indazole-based drugs and to discover biomarkers that could predict patient response. nih.gov The collaboration between AI researchers and pharmaceutical scientists is crucial for creating powerful algorithms to speed up the drug discovery process. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.